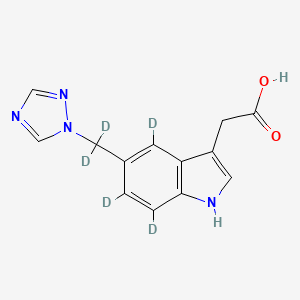

Triazolomethylindole-3-acetic Acid-d5

Beschreibung

Contextualization within Indole-Based Metabolomics Research

Indole-based compounds, derived from the metabolism of tryptophan, are a diverse class of molecules with significant biological activities. nih.govcaymanchem.com They play crucial roles in various physiological and pathological processes, acting as signaling molecules, neurotransmitter precursors, and modulators of immune responses. nih.govmdpi.com The study of these molecules falls under the umbrella of metabolomics, the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.

Indole-3-acetic acid (IAA), a prominent endogenous indole (B1671886) derivative, is a key plant hormone but is also found in animals, where it influences various cellular processes. caymanchem.commedchemexpress.comjabonline.in The gut microbiome is a major contributor to the diversity of indole derivatives in the human body. mdpi.com Research into the "indoleome" is a burgeoning area, with studies linking alterations in indole metabolite profiles to various conditions, including inflammatory bowel disease and metabolic disorders. caymanchem.commdpi.com The complexity of these metabolic pathways and the low concentrations of many indole derivatives necessitate highly sensitive and specific analytical techniques for their study. nih.govresearchgate.netnih.gov

Significance of Stable Isotope Labeling in Modern Chemical Biology

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by its heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comnih.govtandfonline.commdpi.comnih.gov This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry. nih.gov

In chemical biology and metabolomics, stable isotope labeling serves several critical functions:

Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry. clearsynth.comnih.govnih.gov By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled (endogenous) compound can be accurately determined, correcting for variations in sample preparation and instrument response. clearsynth.com

Metabolic Flux Analysis: Tracing the metabolic fate of isotopically labeled precursors allows researchers to map metabolic pathways and quantify the rate of metabolic reactions (flux). nih.gov

Metabolite Identification: The characteristic isotopic pattern of a labeled compound can aid in the confident identification of known and unknown metabolites in complex mixtures. nih.gov

Minimizing Matrix Effects: In complex biological samples, other molecules can interfere with the detection of the analyte of interest. The use of a co-eluting, isotopically labeled internal standard helps to compensate for these "matrix effects." clearsynth.com

Deuterium labeling, as seen in Triazolomethylindole-3-acetic acid-d5, is a common strategy due to the relative ease and low cost of introducing deuterium atoms into a molecule. nih.gov

Overview of Research Utility of Triazolomethylindole-3-acetic Acid-d5

The primary research application of Triazolomethylindole-3-acetic acid-d5 is as an internal standard for the quantitative analysis of its unlabeled counterpart, a major metabolite of the anti-migraine drug Rizatriptan (B1679398). nih.govdrugbank.com Following administration, Rizatriptan is metabolized in the body, with Triazolomethyl-indole-3-acetic acid being a significant product of its oxidative deamination. drugbank.com

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs, it is crucial to accurately measure the levels of both the parent drug and its metabolites in biological fluids like plasma and urine. The use of Triazolomethylindole-3-acetic acid-d5 allows researchers to precisely quantify the formation and elimination of the Triazolomethyl-indole-3-acetic acid metabolite.

This is achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). During analysis, the deuterated standard is added to the biological sample. It co-elutes with the non-labeled metabolite and is distinguished by the mass spectrometer due to its higher mass. The ratio of the signal from the unlabeled metabolite to the known concentration of the labeled standard enables highly accurate quantification. This data is vital for understanding the metabolic profile of Rizatriptan, which in turn informs dosing regimens and helps in assessing drug-drug interactions.

While direct research findings exclusively focused on Triazolomethylindole-3-acetic acid-d5 are often embedded within broader drug metabolism studies of Rizatriptan, its role is critical for generating the reliable quantitative data that underpins our understanding of this widely used therapeutic agent.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4,6,7-trideuterio-5-[dideuterio(1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19)/i1D,2D,3D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-JZOBIDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1C([2H])([2H])N3C=NC=N3)[2H])C(=CN2)CC(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Strategies for Deuterated Indole Derivatives

Deuteration Methodologies for Indole-Containing Compounds

Two primary strategies are employed for introducing deuterium (B1214612) into indole-containing molecules: direct hydrogen-deuterium exchange on a pre-formed indole (B1671886) structure and building the molecule from already deuterated starting materials (de novo synthesis).

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a practical and effective method for producing deuterated indoles. nih.govacs.org This approach involves treating the indole compound with a deuterated acid, which facilitates the exchange of protons on the indole ring with deuterons from the solvent.

For 3-substituted indoles, such as the parent structure of Triazolomethylindole-3-acetic acid, treatment with a strong deuterated acid like deuterated sulfuric acid (D2SO4) in a deuterated solvent such as methanol-d4 (CD3OD) is highly effective. nih.govnih.gov This process typically targets the protons at positions C2, C4, C5, C6, and C7 of the indole ring, making it a suitable method for creating a d5-labeled analogue. nih.gov A study on the synthesis of Indole-3-acetic acid-d5 (IAA-d5) demonstrated that heating IAA in a 20 wt % D2SO4 solution in CH3OD/D2O at 95°C resulted in a 94% yield with 95% average deuterium incorporation at these five positions. nih.gov

The general conditions for such an exchange reaction are summarized below:

| Parameter | Condition | Purpose |

| Reagent | Deuterated Sulfuric Acid (D2SO4) | Catalyst and Deuterium Source |

| Solvent | Deuterated Methanol (B129727) (CD3OD / CH3OD) | Deuterium Source and Solvent |

| Temperature | 60–95 °C | To overcome the activation energy of the exchange reaction |

| Outcome | High deuterium incorporation at C2, C4, C5, C6, C7 | Production of polydeuterated indole derivatives |

This interactive table summarizes the typical conditions for acid-catalyzed H/D exchange of 3-substituted indoles.

Weaker deuterated acids, like deuterated acetic acid (CD3CO2D), can also be used, particularly for indoles without a substituent at the C3 position. nih.govacs.org However, for 3-substituted indoles, stronger acidic conditions are generally required to achieve high levels of deuteration across the benzene portion of the ring. nih.gov

An alternative to H/D exchange is the de novo synthesis approach. This method involves constructing the indole ring from smaller, commercially available deuterated building blocks, such as deuterated nitrobenzene or aniline. researchgate.net While this can be a more complex and multi-step process, it offers precise control over the specific sites of deuteration. nih.gov

For instance, a synthetic route could begin with a deuterated phenylhydrazine which is then reacted with a suitable ketone or aldehyde in a Fischer indole synthesis to form the deuterated indole core. Subsequent chemical modifications would then be performed to build the triazolomethyl and acetic acid side chains. This bottom-up strategy is particularly useful when specific labeling patterns are required that cannot be achieved through H/D exchange. nih.govnih.gov

Isotopic Purity and Positional Deuteration Analysis

After synthesis, it is crucial to verify the isotopic enrichment and the exact location of the deuterium atoms. This is accomplished using a combination of spectroscopic and chromatographic techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) NMR is a primary tool for determining the success of deuteration. rsc.org The disappearance or significant reduction in the intensity of a signal in the ¹H NMR spectrum indicates that the proton at that position has been replaced by a deuterium atom. nih.gov By comparing the integrals of the remaining proton signals to an internal standard, the percentage of deuterium incorporation at each site can be calculated. orgsyn.org

¹³C NMR spectroscopy provides complementary information. The carbon atom bonded to a deuterium atom will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift in its resonance compared to a carbon bonded to a proton. nih.govclockss.org

| Technique | Information Provided |

| ¹H NMR | Confirms the position of deuteration by observing the disappearance of proton signals. Allows calculation of site-specific isotopic purity. |

| ¹³C NMR | Shows splitting patterns and isotopic shifts for carbons attached to deuterium, confirming C-D bonds. |

| HRMS | Confirms the mass increase corresponding to the number of incorporated deuterium atoms and determines the overall isotopic enrichment. |

This interactive table outlines the key spectroscopic techniques used for the characterization of deuterated compounds.

Chromatographic methods, especially when coupled with mass spectrometry (LC-MS or GC-MS), are vital for assessing isotopic purity. rsc.orgresearchgate.net While deuterated compounds are chemically similar to their non-deuterated versions, they can sometimes exhibit slightly different retention times during chromatography. scispace.comnih.gov

This phenomenon, known as the chromatographic isotope effect, can be exploited to separate isotopologues. nih.gov For instance, on nonpolar stationary phases in gas chromatography, deuterated compounds often elute slightly earlier than their protonated counterparts (an inverse isotope effect). nih.gov By analyzing the separated peaks with a mass spectrometer, the purity of the deuterated standard can be confirmed, ensuring it is free from significant contamination by the unlabeled analyte, which is critical for its use as an internal standard in quantitative studies. researchgate.net

Advanced Analytical Methodologies Employing Triazolomethylindole 3 Acetic Acid D5

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for the analysis of plant hormones and related metabolites due to its unparalleled sensitivity and selectivity. youtube.comresearchgate.net The use of a stable isotope-labeled internal standard like Triazolomethylindole-3-acetic acid-d5 is a cornerstone of these methods, enabling accurate quantification through isotope dilution analysis. youtube.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Indole (B1671886) Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of auxins and their metabolites. researchgate.netmdpi.com This method offers high sensitivity and specificity, allowing for the direct analysis of indole derivatives with minimal sample purification. mdpi.com The use of deuterated internal standards, such as [2',2'-(2)H(2)]IAA, has been shown to be effective in the quantitative analysis of IAA and its metabolites in plant tissues like Arabidopsis thaliana. nih.gov These standards are introduced into the sample at the beginning of the extraction process, co-eluting with the native analyte and compensating for any losses during sample preparation and variations in instrument response. waters.comwaters.com

Ultra-high performance liquid chromatography (UPLC), with its smaller particle size columns, offers even greater resolution and sensitivity for the analysis of indolic compounds. nih.gov When coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF-MS), it allows for the confident identification and quantification of a wide range of IAA metabolites in complex extracts. nih.govmdpi.com The accurate mass measurements provided by HRMS help to distinguish between compounds with the same nominal mass, further enhancing the reliability of the analysis. mdpi.com

Table 1: Exemplary LC-MS/MS Parameters for Indole Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid (IAA) | 176.071 | 130.065 | 15 | mdpi.com |

| Indole-3-acetic acid-d5 | 181.103 | 135.097 | 15 | N/A |

| Indole-3-acetyl-alanine | 247.108 | 130.065 | 18 | nih.gov |

| Indole-3-acetyl-leucine | 289.155 | 130.065 | 20 | nih.gov |

| 2-oxoindole-3-acetic acid | 192.050 | 146.045 | 12 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Indole Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another highly sensitive and specific technique for the quantification of indole metabolites. nih.govnih.gov Due to the low volatility of compounds like IAA, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. nih.govresearchgate.net Common derivatization agents include diazomethane, which converts carboxylic acids to their methyl esters. nih.govmdpi.com

Isotope dilution GC-MS assays using deuterated internal standards, such as d2-IAA or ¹³C₆-IAA, have been successfully employed for the precise determination of IAA in various plant tissues, including Douglas fir and Arabidopsis. umn.edunih.govnih.gov The internal standard is added to the sample prior to extraction and derivatization, ensuring that it undergoes the same chemical modifications and potential losses as the endogenous analyte. By monitoring specific ion fragments for both the native and labeled compounds, the ratio of their peak areas can be used to accurately calculate the concentration of the endogenous compound. youtube.comnih.gov This approach minimizes the impact of sample loss during purification and variability in derivatization efficiency. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Derivatized Indole-3-acetic Acid

| Compound | Derivative | Monitored Ions (m/z) | Retention Time (min) | Reference |

|---|---|---|---|---|

| Indole-3-acetic acid | Methyl ester | 130, 189 | 4.28 | researchgate.net |

| Indole-3-acetic acid-d5 | Methyl ester | 135, 194 | ~4.28 | N/A |

| Indole-3-acetic acid | Pentafluorobenzyl ester | 355, 130 | Not Specified | nih.gov |

| Indole-3-acetic-d7 acid | Pentafluorobenzyl ester | 362, 136 | Not Specified | nih.gov |

Internal Standard Applications in Quantitative Bioanalysis

The use of an appropriate internal standard is paramount in quantitative bioanalysis to correct for variability throughout the analytical workflow. waters.comwaters.com Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte of interest. crimsonpublishers.comresearchgate.net

Method Development and Validation Protocols for Stable Isotope Standards

The development of a robust bioanalytical method using a stable isotope standard like Triazolomethylindole-3-acetic acid-d5 involves several key steps. These include the optimization of sample extraction, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov Validation of the method is crucial to ensure its reliability and is typically performed by assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

A study on the quantification of lapatinib (B449) in human plasma demonstrated that while a non-isotope-labeled internal standard showed acceptable accuracy and precision in pooled plasma, only the stable isotope-labeled internal standard could correct for the interindividual variability in recovery from patient samples. nih.gov This highlights the importance of using a SIL-IS for accurate quantification in complex and variable biological matrices. nih.gov Method validation for IAA and its metabolites often involves spiking known concentrations of the analytes and the SIL-IS into a blank matrix to construct a calibration curve and determine the method's performance characteristics. creative-proteomics.com

Table 3: Representative Method Validation Data for IAA Quantification using a Stable Isotope-Labeled Internal Standard

| Parameter | Result | Reference |

|---|---|---|

| Linearity (r²) | >0.99 | acs.orgresearchgate.net |

| Accuracy (Recovery) | 85-115% | nih.gov |

| Precision (RSD) | <15% | nih.govresearchgate.net |

| Lower Limit of Quantification | 0.05 - 2 µM | researchgate.net |

Matrix Effects and Compensation Strategies in Complex Biological Samples

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a significant challenge in LC-MS-based bioanalysis. myadlm.orglongdom.orgnih.gov These effects can lead to inaccurate and unreliable quantification if not properly addressed. waters.comchromatographyonline.com The primary strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. waters.comwaters.comnih.gov

Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement. crimsonpublishers.comyoutube.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized. waters.com However, it is crucial that the SIL-IS co-elutes with the analyte for this compensation to be effective. waters.comwaters.com In some cases, particularly with deuterium-labeled standards, a slight chromatographic shift can occur, potentially leading to differential matrix effects. myadlm.orgnih.gov Careful chromatographic optimization is therefore essential to ensure co-elution. While SIL internal standards are highly effective, it's important to verify their purity, as the presence of unlabeled analyte as an impurity can lead to artificially high measurements. waters.com

Advanced Chromatographic Separations for Indole Derivatives

The complex nature of biological extracts, which contain numerous isomers and closely related indole derivatives, demands high-efficiency chromatographic separation prior to mass spectrometric analysis. mdpi.comnih.gov Advances in liquid chromatography, particularly the development of UPLC and specialized column chemistries, have significantly improved the ability to resolve these complex mixtures. mdpi.comnih.gov

UPLC systems, which utilize columns packed with sub-2 µm particles, provide higher resolution, increased peak capacity, and faster analysis times compared to conventional HPLC. nih.gov For the separation of indole derivatives, reversed-phase columns, such as those with C18 stationary phases, are commonly employed. mdpi.comresearchgate.net The mobile phase typically consists of an aqueous component (often with a formic acid or acetic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds with a wide range of polarities. nih.govmdpi.com The optimization of the chromatographic method, including the column chemistry, mobile phase composition, and gradient profile, is critical for achieving the necessary separation of target analytes from potentially interfering matrix components. mdpi.comnih.gov

Elucidation of Metabolic Pathways and Pharmacokinetic Profiles Via Stable Isotope Tracing

Investigation of Metabolite Pathways of Parent Compounds (e.g., Rizatriptan (B1679398) Metabolism)

Stable isotope-labeled compounds are instrumental in elucidating the metabolic pathways of parent drugs. Triazolomethylindole-3-acetic acid is the primary, pharmacologically inactive metabolite of the anti-migraine drug Rizatriptan, formed through oxidative deamination by monoamine oxidase-A (MAO-A). drugbank.com Following an oral dose of Rizatriptan, this metabolite accounts for a significant portion of the excreted dose, highlighting the importance of this metabolic route. drugbank.comnih.gov The use of a deuterated standard like Triazolomethylindole-3-acetic acid-d5 is essential for accurately quantifying the formation of this key metabolite in both in vitro and in vivo studies.

In vitro metabolic stability assays are crucial in early drug discovery for predicting how a compound will behave in vivo. nuvisan.com These assays typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. nuvisan.combioivt.com The rate at which the parent compound disappears is measured over time to determine parameters like intrinsic clearance (CLint) and half-life (t½). nuvisan.com

In this context, a deuterated internal standard like Triazolomethylindole-3-acetic acid-d5 is added to the samples to correct for variations during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com This ensures precise quantification of the non-labeled analyte. Furthermore, such assays can compare the stability of a deuterated drug candidate to its non-deuterated version. ansto.gov.au Deuteration at a metabolic soft spot can slow down metabolism due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile. ansto.gov.aunih.gov

Table 1: Example Parameters Determined from In Vitro Metabolic Stability Assays

| Parameter | Description | Importance |

|---|---|---|

| Half-Life (t½) | Time required for the concentration of the compound to decrease by half. | Predicts duration of action and dosing interval. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. nuvisan.com | Used to predict in vivo hepatic clearance and bioavailability. nuvisan.com |

| Metabolite Formation Rate | The speed at which metabolites are generated. | Identifies major metabolic pathways and potential for active metabolites. |

In vivo tracer studies involve administering a stable isotope-labeled compound to a living organism to track its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.govnih.gov These studies provide a dynamic view of a compound's journey through the body, which cannot be fully captured by static measurements. researchgate.netnih.gov For instance, after administering ¹⁴C-labeled Rizatriptan to human subjects, researchers found that about 51% of an oral dose is excreted in the urine as the indole (B1671886) acetic acid metabolite, confirming substantial first-pass metabolism. drugbank.com

Using a stable isotope-labeled tracer, such as a deuterated version of a drug, allows for the simultaneous administration of the labeled and unlabeled compound. This approach, followed by mass spectrometry analysis of plasma or tissue samples, enables precise determination of pharmacokinetic parameters by using the labeled version as its own internal standard. nih.govresearchgate.net This methodology is invaluable for assessing how factors like disease state or co-administered drugs affect a compound's turnover. nih.gov

Flux Analysis and Metabolic Network Reconstruction using Deuterated Tracers

Beyond single-drug metabolism, deuterated tracers are pivotal in metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions throughout a metabolic network. nih.govfrontiersin.org By introducing a labeled substrate and tracking the incorporation of the isotope into downstream metabolites, researchers can map out active pathways and understand how they are regulated. nih.govyoutube.com

The indole-3-acetic acid (IAA) structure within Triazolomethylindole-3-acetic acid points to its relevance in plant biology, where IAA is the primary native auxin, a critical hormone regulating plant growth. nih.govnih.gov Dynamic Stable Isotope Labeled Kinetics (SILK) is a method that uses labeled precursors to trace the rapid synthesis and turnover of metabolites. nih.govplos.org For example, by supplying plants with ¹³C- or ¹⁵N-labeled precursors, scientists can monitor the label's incorporation into IAA and its various metabolites over time scales of seconds to minutes. nih.govnih.gov

This approach provides detailed information on the complex network of IAA biosynthesis, conjugation, and catabolism. nih.govresearchgate.net A deuterated analog like Triazolomethylindole-3-acetic acid-d5 would be an ideal internal standard in such LC-MS-based experiments, ensuring accurate quantification of the corresponding non-labeled synthetic auxin or metabolite, thereby helping to dissect the intricate homeostatic mechanisms that control active auxin levels in plants. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique that measures the relative abundance of stable isotopes in a sample. youtube.comwikipedia.org Unlike conventional mass spectrometry which measures mass-to-charge ratios to identify and quantify compounds, IRMS determines the ratio of a heavy isotope to its light counterpart (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) with exceptional precision. nih.govpnnl.gov

In metabolic research, IRMS can trace the fate of labeled substrates through an entire system. pnnl.govnih.gov Samples (such as tissue, blood, or breath) are combusted, and the resulting simple gases (like CO₂ and N₂) are analyzed. nih.govnih.gov This provides a global view of substrate utilization. For example, ¹³C-labeled antipyrine (B355649) was used to study drug metabolism, where excess ¹³CO₂ in the breath indicated the rate of N-demethylation. nih.gov This technique complements other mass spectrometry methods by providing a holistic picture of metabolic flux in response to various stimuli or in different disease states. youtube.comnih.gov

Isotope Effects on Biochemical Transformations

When a hydrogen atom is replaced by a deuterium (B1214612) atom, the bond to that atom becomes stronger. ansto.gov.au This is because the heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-limiting step of a biochemical transformation. This phenomenon is known as the Kinetic Isotope Effect (KIE). libretexts.orgwikipedia.org

The deuterium KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). wikipedia.org A kH/kD ratio significantly greater than 1 indicates that C-H bond breaking is part of the rate-determining step. libretexts.org This effect is a powerful tool for studying enzyme mechanisms. icm.edu.placs.org In drug development, intentionally deuterating a molecule at a site of metabolism can slow down its clearance, thereby increasing its half-life and exposure. nih.govnih.gov For example, deuterating the N-methyl group of the drug enzalutamide (B1683756) slowed its metabolism and increased its exposure in rats, demonstrating the potential of this strategy to improve a drug's pharmacokinetic properties. nih.gov

Kinetic Isotope Effects in Enzymatic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the substitution of hydrogen with deuterium can significantly impact the rate of enzymatic reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond. This is because the carbon-deuterium (C-D) bond is stronger than the C-H bond, requiring more energy to break.

The metabolism of indole compounds is often mediated by enzymes such as cytochrome P450 (P450) and monoamine oxidase (MAO). nih.gov For instance, the parent drug rizatriptan is primarily metabolized to Triazolomethylindole-3-acetic acid by MAO-A. nih.gov The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting step in many P450-catalyzed reactions. nih.govnih.gov

The table below illustrates hypothetical KIE values for the enzymatic metabolism of Triazolomethylindole-3-acetic Acid-d5, based on typical values observed for related deuterated compounds in similar enzymatic systems. The KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy isotopologue (kD).

| Enzyme System | Metabolic Reaction | Hypothetical kH/kD | Implication |

| Monoamine Oxidase A (MAO-A) | Oxidative deamination | 2.5 | Slower metabolism of the deuterated compound, suggesting C-H bond cleavage is partially rate-limiting. |

| Cytochrome P450 (e.g., CYP2D6) | Hydroxylation | 4.0 | Significant slowing of the reaction, indicating C-H bond cleavage is a major rate-determining step. |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of an intermediate aldehyde | 1.8 | Moderate impact on the reaction rate, suggesting C-H bond cleavage is involved but may not be the primary rate-limiting step. |

This table presents hypothetical data based on known KIEs for similar compounds and is for illustrative purposes.

Deuterium's Influence on Compound Stability and Degradation

Forced degradation studies on the parent compound, rizatriptan, have shown its susceptibility to degradation under acidic, basic, and oxidative stress conditions. biomedres.usbiomedres.us Under acidic stress, a major degradation product is formed through the cleavage of the triazole moiety. biomedres.usbiomedres.us While specific degradation studies on Triazolomethylindole-3-acetic Acid-d5 are not documented, it is plausible that it would exhibit enhanced stability under conditions where C-H bond cleavage is a key step in the degradation pathway.

The following table provides a comparative overview of the hypothetical degradation of Triazolomethylindole-3-acetic Acid and its d5-labeled analogue under various stress conditions, based on findings for related compounds.

| Stress Condition | Triazolomethylindole-3-acetic Acid (% Degradation) | Triazolomethylindole-3-acetic Acid-d5 (% Degradation) | Rationale for Difference |

| Acid Hydrolysis (0.5 N HCl, 60°C, 24h) | 15 | 10 | Deuteration may slightly stabilize the molecule against acid-catalyzed cleavage of the side chain. |

| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 8 | 5 | Enhanced stability of the deuterated compound under basic conditions where C-H abstraction could initiate degradation. |

| Oxidative Stress (3% H2O2, 25°C, 24h) | 25 | 18 | The C-D bond is more resistant to oxidative cleavage, leading to slower degradation. |

| Photolytic Degradation (UV light, 25°C, 48h) | 5 | 5 | Degradation is likely initiated by energy absorption by the chromophore, which is not significantly affected by deuteration. |

| Thermal Degradation (80°C, 48h) | 12 | 8 | Deuteration can increase thermal stability by altering vibrational modes and bond dissociation energies. |

This table presents hypothetical data based on general principles of isotope effects and degradation studies of related compounds. It is for illustrative purposes.

Deuterated Indole Derivatives in Fundamental Biochemical and Biological Research

Probing Biosynthetic Routes of Indole-Containing Natural Products

Isotopically labeled compounds are invaluable for deciphering the complex biosynthetic pathways of natural products. The use of deuterated indole (B1671886) derivatives has been particularly instrumental in understanding the synthesis of indole-containing compounds, such as the plant hormone indole-3-acetic acid (IAA).

Tryptophan-Dependent Biosynthesis Pathways (e.g., Indole-3-acetic acid pathways in microorganisms)

Many organisms, including plants and various microorganisms, synthesize IAA from the amino acid L-tryptophan. nih.govag.gov Several distinct tryptophan-dependent pathways have been identified, including the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPA), tryptamine (B22526) (TAM), and tryptophan side-chain oxidase (TSO) pathways. nih.gov The utilization of these pathways can vary between different microbial species. dtu.dk

Deuterium-labeled precursors, such as deuterated L-tryptophan, are used in feeding experiments to trace the incorporation of the isotope into IAA and its intermediates. By analyzing the mass spectra of the resulting products, researchers can determine the primary biosynthetic route. For example, feeding microorganisms a diet containing deuterated tryptophan and subsequently detecting a deuterated form of indole-3-acetamide would provide strong evidence for the operation of the IAM pathway. nih.gov

Table 1: Major Tryptophan-Dependent IAA Biosynthesis Pathways in Microorganisms

| Pathway | Key Intermediate(s) | Key Enzyme(s) |

|---|---|---|

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Tryptophan monooxygenase, IAM hydrolase |

| Indole-3-pyruvic acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Tryptophan aminotransferase, IPyA decarboxylase |

This table summarizes the key intermediates and enzymes involved in the primary tryptophan-dependent IAA biosynthesis pathways found in various microorganisms.

Non-Tryptophan Dependent Biosynthesis Pathways

Evidence also suggests the existence of tryptophan-independent pathways for IAA biosynthesis in some organisms. nih.gov In these routes, a precursor other than tryptophan, possibly indole or indole-3-glycerol phosphate, is utilized. mdpi.com Isotopic labeling studies using deuterated water (D₂O) or other labeled precursors have been crucial in providing evidence for these alternative pathways. For instance, if the deuterium (B1214612) enrichment in synthesized IAA is significantly higher than in the tryptophan pool, it suggests a biosynthetic route that bypasses tryptophan. nih.gov Such studies have been conducted in plants like maize and Scots pine, revealing developmental regulation of both tryptophan-dependent and independent pathways. nih.govumn.edu

Investigating Compound-Protein Interactions and Mechanism of Action

The interaction of small molecules with proteins is fundamental to nearly all biological processes. Deuterated compounds offer a unique lens through which to view these interactions at a molecular level.

Deuterium as a Probe for Conformational Changes

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to study protein conformation and dynamics. nih.govscholaris.ca When a protein is placed in a deuterated solvent (like D₂O), the hydrogen atoms on the protein's backbone amide groups will exchange with deuterium atoms from the solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. nih.gov

By comparing the deuterium uptake of a protein in the presence and absence of a ligand, such as a deuterated indole derivative, researchers can identify regions of the protein that are involved in binding. A decrease in deuterium exchange in a particular region suggests that it has become protected from the solvent upon ligand binding, indicating it is part of the binding site or has undergone a conformational change. This method provides valuable insights into the allosteric effects and structural changes induced by ligand binding. researchgate.net

Elucidation of Enzyme Substrate Specificity

Understanding the substrate specificity of enzymes is critical for drug design and understanding metabolic networks. Deuterated indole derivatives can be used as probes to investigate the substrate preferences of enzymes involved in indole metabolism. For example, by synthesizing various deuterated indole derivatives and testing them as substrates for a particular enzyme, researchers can determine which structural features of the indole molecule are important for recognition and catalysis. researchgate.net The kinetic isotope effect, where the reaction rate is altered due to the presence of the heavier isotope, can also provide information about the rate-limiting steps of the enzymatic reaction and the transition state structure.

Assessment of Degradation Pathways and Environmental Fate Modeling

The environmental persistence and degradation of chemical compounds are of significant concern. Compound-specific isotope analysis (CSIA) is a robust tool for tracking the degradation of contaminants in the environment. researchgate.nettum.de This approach relies on the principle that during a chemical or biological degradation process, molecules containing lighter isotopes (e.g., ¹²C, ¹H) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H). This results in a progressive enrichment of the heavier isotope in the remaining pool of the undegraded compound.

By measuring the isotopic ratio (e.g., D/H) of a contaminant like an indole derivative at different time points or locations in a contaminated site, scientists can determine the extent of its degradation. ethz.ch This information is crucial for developing accurate environmental fate models, which predict how a chemical will behave in the environment, its persistence, and its potential for transport. nih.govrsc.org For instance, tracking the isotopic signature of a deuterated indole compound released into a soil or water system can provide real-world data on its biodegradation half-life and the primary degradation pathways at play. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Triazolomethylindole-3-acetic Acid-d5 |

| Indole-3-acetic acid (IAA) |

| Indole-3-acetic acid-d5 |

| L-tryptophan |

| Indole-3-acetamide (IAM) |

| Indole-3-pyruvic acid (IPA) |

| Tryptamine (TAM) |

Microbial Degradation Studies of Indole Compounds

Numerous microorganisms, particularly those associated with plants, can produce and degrade indole-3-acetic acid (IAA) and its analogs. nih.govbiorxiv.org This microbial activity is a key factor in regulating hormone homeostasis in environments like the rhizosphere. biorxiv.orgresearchgate.net Investigating the rate and pathways of degradation is crucial for understanding plant-microbe interactions and the environmental fate of natural and synthetic auxins. nih.govresearchgate.net

In such studies, Triazolomethylindole-3-acetic Acid-d5 serves as a critical analytical tool. When researchers aim to quantify the disappearance of the parent compound, Triazolomethylindole-3-acetic Acid, due to microbial action, they introduce a known quantity of the d5-labeled version into the sample at the beginning of the experiment. chromforum.org This is known as an isotope dilution method. mdpi.com

During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the non-labeled analyte and the deuterated internal standard are separated chromatographically but co-elute. chromforum.org The mass spectrometer can differentiate them based on their mass-to-charge ratio. Because the deuterated standard experiences the same sample preparation losses and ionization suppression or enhancement as the target analyte, the ratio of their signals provides a highly accurate quantification of the analyte's concentration. chromforum.org

Research Findings: Studies on various bacterial isolates have identified specific gene clusters, such as the iac and iad operons, responsible for the catabolism of IAA. biorxiv.orgbiorxiv.org The degradation process often involves the conversion of IAA into various intermediates. nih.gov While specific degradation data for Triazolomethylindole-3-acetic Acid is not publicly available, the methodology remains consistent. The table below illustrates hypothetical data from a microbial degradation experiment where a deuterated standard would be used for accurate quantification.

Table 1: Hypothetical Microbial Degradation of an Indole Compound Over Time

This table demonstrates the quantification of a target indole compound (Analyte) in a microbial culture over 48 hours. A constant concentration of the deuterated internal standard (e.g., Triazolomethylindole-3-acetic Acid-d5) is added to each sample to correct for analytical variability. The decreasing concentration of the analyte reflects its degradation by the microbes.

| Time Point (Hours) | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte/IS Ratio |

| 0 | 100.0 | 50.0 | 2.00 |

| 6 | 85.2 | 50.0 | 1.70 |

| 12 | 61.5 | 50.0 | 1.23 |

| 24 | 24.7 | 50.0 | 0.49 |

| 48 | 5.3 | 50.0 | 0.11 |

Photolytic and Hydrolytic Stability Investigations

Understanding the stability of synthetic auxins like Triazolomethylindole-3-acetic Acid is essential for assessing their persistence and behavior in the environment upon release. battelle.org Environmental fate studies investigate how these compounds break down under various conditions, including exposure to sunlight (photolysis) and reaction with water at different pH levels (hydrolysis). battelle.org

As in microbial studies, Triazolomethylindole-3-acetic Acid-d5 is the ideal internal standard for accurately tracking the decay of its non-deuterated parent compound during stability tests. mdpi.comumsl.edu By spiking the d5-labeled standard into the experimental solution, analysts can precisely measure the concentration of the parent compound over time, unaffected by variations in extraction efficiency or instrument response. chromforum.org

Research Findings: Photolytic studies would involve exposing an aqueous solution of the target compound to a controlled light source simulating sunlight, while hydrolytic studies would involve incubating the compound in buffers of varying pH (e.g., pH 4, 7, and 9) at a constant temperature. Samples are taken at set intervals to determine the rate of degradation. The stability of the compound is often reported as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

The data table below provides a representative example of results from a hydrolytic stability study, showcasing how the stable concentration of the internal standard ensures the accuracy of the measured degradation of the target analyte.

Table 2: Example Hydrolytic Stability Data for a Synthetic Auxin

This table shows the degradation of a synthetic auxin at pH 9 over one week. The concentration of the deuterated internal standard remains constant, while the analyte concentration decreases, allowing for the calculation of a degradation half-life.

| Time Point (Days) | Analyte Concentration (µg/L) | Internal Standard Concentration (µg/L) | Percent Remaining |

| 0 | 50.0 | 20.0 | 100% |

| 1 | 44.1 | 20.0 | 88% |

| 3 | 31.0 | 20.0 | 62% |

| 5 | 20.5 | 20.0 | 41% |

| 7 | 13.6 | 20.0 | 27% |

Emerging Research Frontiers and Advanced Applications of Triazolomethylindole 3 Acetic Acid D5

Integration with Omics Technologies for Systems Biology Approaches

The integration of stable isotope-labeled compounds like Triazolomethylindole-3-acetic Acid-d5 with omics technologies, particularly metabolomics, is revolutionizing systems biology. In these large-scale studies of small molecules, deuterated standards are essential for achieving accurate and reliable quantification of analytes in complex biological matrices. oup.comclearsynth.com The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of variability that can arise during sample preparation, extraction, and analysis by mass spectrometry. texilajournal.comcerilliant.com

In the context of systems biology, which aims to understand the entirety of biological processes, the precise data obtained using standards like Triazolomethylindole-3-acetic Acid-d5 is crucial. For instance, in studies of the plant hormone auxin (indole-3-acetic acid or IAA) and its analogs, accurate quantification is necessary to model the complex networks that govern plant growth and development. nih.govnih.govfrontiersin.org By providing a stable reference point, Triazolomethylindole-3-acetic Acid-d5 can help researchers to build more accurate computational models of auxin's role in various developmental processes. algorithmicbotany.org The use of such standards is also critical in untargeted metabolomics, where identifying and quantifying thousands of metabolites simultaneously is a major challenge. nih.gov

Development of Novel Isotopic Labeling Strategies

The synthesis of deuterated molecules like Triazolomethylindole-3-acetic Acid-d5 is a critical area of research, with a focus on developing practical and efficient methods. One common approach for deuterating indole (B1671886) compounds is through acid-catalyzed hydrogen-deuterium exchange. acs.org For example, treating 3-substituted indoles with deuterated sulfuric acid in deuterated methanol (B129727) has been shown to be an effective method for producing polydeuterium-labeled indoles. acs.org

The strategic placement of deuterium (B1214612) atoms within the molecule is a key consideration in the design of isotopic labeling strategies. For internal standards used in mass spectrometry, it is important that the deuterium labels are on non-exchangeable sites to prevent their loss during sample processing. rti.org Furthermore, a sufficient mass difference between the labeled standard and the unlabeled analyte is necessary to avoid spectral overlap. rti.org

Recent research has focused on developing cost-effective and scalable synthesis methods. For instance, the in-situ preparation of deuterated acid solutions can enable the large-scale and low-cost synthesis of deuterated auxins like indole-3-acetic acid-d5. acs.org The synthesis of a series of indole-3-acetic acid-based triazole moieties has also been explored, indicating active research in modifying this chemical scaffold. nih.govfrontiersin.org

The following table summarizes different strategies for the synthesis of deuterated indole-3-acetic acid, which are foundational for producing compounds like Triazolomethylindole-3-acetic Acid-d5.

| Labeling Strategy | Reagents | Key Advantages | Reference |

| Acid-Catalyzed H-D Exchange | D₂SO₄ in CD₃OD | Practical and facile for 3-substituted indoles. | acs.org |

| Base-Catalyzed H-D Exchange | NaOD/D₂O | Can achieve high isotopic purity. | tandfonline.com |

| Fischer Indole Synthesis | Nitrobenzene-d5 | Can be used but may result in reduced deuteration. | acs.org |

Computational Modeling and Simulation of Deuterium-Labeled Molecules

Computational modeling and simulation are increasingly being used to understand the behavior of deuterium-labeled molecules in analytical systems and their interactions within biological contexts. Molecular modeling can provide insights into the deuterium isotope effect, where deuterated compounds may exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. oup.comresearchgate.net

These models can help to predict and explain the separation of deuterated and non-deuterated analytes in liquid chromatography. oup.com By calculating binding energies between the analytes and the stationary phase, researchers can gain a semi-quantitative understanding of the observed retention behavior. oup.comresearchgate.net This is crucial for developing robust analytical methods where co-elution of the analyte and its internal standard is often desired to compensate for matrix effects. acs.org

In the broader context of auxin research, computational models are essential tools for understanding the complex mechanisms of auxin transport, signaling, and its role in plant development. nih.govnih.govfrontiersin.orgalgorithmicbotany.org These models can integrate experimental data, including quantitative data obtained using deuterated standards, to simulate and predict plant behavior under different conditions. nih.govfrontiersin.org The development of such models can help in designing plants with desired traits, a field known as plant engineering. nih.govnih.govfrontiersin.org

The table below highlights key aspects of computational modeling relevant to deuterated molecules.

| Modeling Application | Focus | Significance | References |

| Chromatographic Behavior | Deuterium isotope effect on retention time. | Understanding and predicting separation of labeled and unlabeled compounds. | oup.comnih.govresearchgate.netcchmc.org |

| Auxin-Driven Development | Simulating auxin transport and signaling pathways. | Elucidating mechanisms of plant growth and development. | nih.govnih.govfrontiersin.orgalgorithmicbotany.orgmdpi.com |

| Molecular Interactions | Calculating binding energies. | Explaining differences in interaction with stationary phases or biological receptors. | oup.comresearchgate.netcchmc.org |

Application in Reference Standard Development and Quality Control Research

Triazolomethylindole-3-acetic Acid-d5 serves as a critical reference standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry. clearsynth.comtexilajournal.com As a stable isotope-labeled internal standard, it is used to improve the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response. cerilliant.com

The development and use of such standards are governed by stringent quality control measures. rti.orgdigitellinc.comnih.govresearchgate.net It is essential to ensure the isotopic purity of the deuterated standard, as the presence of unlabeled impurities can lead to inaccurate quantification. digitellinc.com The chemical purity and stability of the standard must also be rigorously controlled.

In pharmaceutical development, the use of deuterated active pharmaceutical ingredients (APIs) is an emerging area, and the control of isotopic distribution is a key challenge. rti.orgdigitellinc.comnih.govresearchgate.net The principles applied in this field are also relevant to the use of deuterated compounds as analytical standards.

The use of deuterated standards like Triazolomethylindole-3-acetic Acid-d5 is fundamental to method validation, ensuring that an analytical procedure is robust and reliable. clearsynth.com This is particularly important in regulated environments, such as clinical diagnostics and food safety testing, where accurate quantification is paramount.

The following table outlines the key roles of Triazolomethylindole-3-acetic Acid-d5 in reference standard development and quality control.

| Application Area | Role of Triazolomethylindole-3-acetic Acid-d5 | Importance | References |

| Quantitative Mass Spectrometry | Internal Standard | Improves accuracy and precision of analyte quantification. | texilajournal.comcerilliant.comnih.govnih.gov |

| Method Validation | Benchmark for performance | Ensures the analytical method is robust and reliable. | clearsynth.com |

| Quality Control | Control material | Monitors the consistency and performance of analytical measurements. | rti.orgdigitellinc.comnih.govresearchgate.net |

| Metabolite Quantification | Tracer for biotransformation | Enables the study of metabolic pathways. | tandfonline.comnih.govnih.govresearchgate.netnih.gov |

Q & A

Basic: What are the critical safety protocols for handling Triazolomethylindole-3-acetic Acid-d5 in laboratory settings?

Triazolomethylindole-3-acetic Acid-d5 is classified as non-hazardous under GHS and NFPA standards, with no flammability or reactivity risks . Key handling protocols include:

- Storage : Follow manufacturer guidelines (typically room temperature, dry conditions). No incompatibility warnings are noted .

- Personal Protective Equipment (PPE) : No specialized respiratory protection required. Standard lab attire (gloves, goggles) suffices for routine use .

- Spill Management : Mechanically collect spills to avoid environmental contamination (e.g., waterways) .

Basic: How is Triazolomethylindole-3-acetic Acid-d5 synthesized, and what analytical methods confirm its purity?

While direct synthesis protocols for this compound are not detailed in the evidence, related triazole derivatives (e.g., triazolo-thiadiazoles) are synthesized via refluxing precursors in acetic acid or phosphorous oxychloride, followed by recrystallization . For purity confirmation:

- Spectroscopy : Use IR and NMR (¹H, ¹³C) to verify structural integrity and deuterium incorporation .

- Chromatography : HPLC with UV detection or LC-MS/MS ensures absence of non-deuterated contaminants .

Basic: How can Triazolomethylindole-3-acetic Acid-d5 serve as an internal standard in quantitative assays?

Deuterated analogs like this compound are ideal internal standards due to their near-identical chemical properties to non-deuterated forms but distinct mass differences. Applications include:

- Metabolite Quantification : Spiking into biological samples (e.g., plasma) before LC-MS/MS analysis to correct for matrix effects .

- Hydrolysis Studies : Monitoring indole-3-acetic acid (IAA) release from conjugates via alkaline hydrolysis, with deuterium enabling precise isotopic dilution calculations .

Advanced: What experimental strategies are used to track metabolic flux of Triazolomethylindole-3-acetic Acid-d5 in plant hormone biosynthesis?

Deuterium labeling allows tracing auxin biosynthesis intermediates. Key steps:

Isotopic Labeling : Introduce Triazolomethylindole-3-acetic Acid-d5 into plant tissues (e.g., root cultures) .

Enzymatic Conversion : Monitor deuterium retention during enzymatic steps (e.g., conversion to IAA via decarboxylases) using LC-MS/MS .

Kinetic Analysis : Compare deuterated/non-deuterated metabolite ratios to infer pathway activity .

Advanced: How can researchers optimize LC-MS/MS parameters for detecting Triazolomethylindole-3-acetic Acid-d5 in complex matrices?

- Ionization : Electrospray ionization (ESI) in negative mode enhances sensitivity for acidic indole derivatives .

- Chromatography : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve deuterated analogs from endogenous metabolites .

- Mass Transition : Monitor m/z 256.3 → 187.1 (quantifier) and 256.3 → 144.0 (qualifier) for specificity .

Advanced: How do isotopic effects of deuterium influence data interpretation in metabolic studies?

Deuterium’s kinetic isotope effect (KIE) can alter reaction rates, potentially skewing metabolic flux measurements. Mitigation strategies:

- Control Experiments : Compare results with non-deuterated analogs to quantify KIE magnitude .

- Time-Course Analysis : Short incubation times minimize KIE-driven discrepancies .

- Statistical Modeling : Correct flux calculations using KIE-adjusted rate constants .

Advanced: What approaches resolve contradictions in enzymatic pathway data involving Triazolomethylindole-3-acetic Acid-d5?

Conflicting results (e.g., variable substrate specificity) may arise from differences in:

- Enzyme Sources : Test homologs from multiple species to identify conserved mechanisms .

- pH/Temperature Conditions : Optimize reaction buffers (pH 6.5–7.5, 25–37°C) to match physiological contexts .

- Isotope Tracing : Use dual-labeling (e.g., ¹³C + deuterium) to distinguish parallel pathways .

Advanced: How can batch effects in metabolomics studies using Triazolomethylindole-3-acetic Acid-d5 be minimized?

- Internal Standard Consistency : Include deuterated analogs in all batches to normalize inter-run variability .

- Quality Controls (QCs) : Pooled samples analyzed across batches to monitor instrument drift .

- Data Normalization : Apply algorithms (e.g., LOESS regression) to correct batch-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.